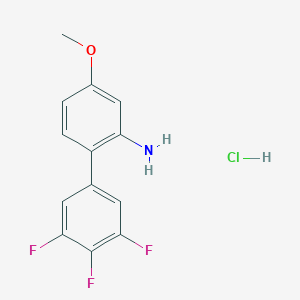

5-Methoxy-2-(3,4,5-trifluorophenyl)aniline;hydrochloride

Description

5-Methoxy-2-(3,4,5-trifluorophenyl)aniline hydrochloride is a fluorinated aromatic amine derivative featuring a methoxy group at the 5-position and a 3,4,5-trifluorophenyl substituent at the 2-position of the aniline core. The hydrochloride salt enhances its stability and solubility, making it suitable for pharmaceutical and synthetic applications. Its structure combines electron-withdrawing fluorine atoms and an electron-donating methoxy group, which may influence reactivity, binding affinity, and pharmacokinetic properties in drug development contexts .

Properties

IUPAC Name |

5-methoxy-2-(3,4,5-trifluorophenyl)aniline;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F3NO.ClH/c1-18-8-2-3-9(12(17)6-8)7-4-10(14)13(16)11(15)5-7;/h2-6H,17H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSFJRKVVLIWTAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=CC(=C(C(=C2)F)F)F)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-(3,4,5-trifluorophenyl)aniline;hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 5-methoxyaniline and 3,4,5-trifluorobenzene.

Coupling Reaction: A coupling reaction, often facilitated by a palladium catalyst, is employed to attach the trifluorophenyl group to the aniline moiety.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-(3,4,5-trifluorophenyl)aniline;hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding quinones.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield quinones, while reduction of a nitro group results in the formation of an amine.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research has indicated that compounds with trifluoromethyl groups exhibit enhanced biological activity. The compound has shown promising results in vitro against various cancer cell lines. For instance, studies conducted under the National Cancer Institute protocols have demonstrated that derivatives of this compound can inhibit tumor cell growth effectively. The mean growth inhibition values were significant, showcasing its potential as an anticancer agent .

Structure-Activity Relationships

The presence of the trifluoromethyl group influences the electronic properties of the compound, which can enhance its interaction with biological targets. Research has highlighted that modifications in the aniline structure can lead to variations in potency and selectivity towards specific receptors, such as serotonin receptors .

| Compound | Target | Activity | Reference |

|---|---|---|---|

| 5-Methoxy-2-(3,4,5-trifluorophenyl)aniline;hydrochloride | Cancer Cell Lines | Mean GI50: 15.72 μM | |

| Derivative A | 5-HT2AR | Potent Agonist |

Materials Science Applications

Synthesis of Advanced Materials

The compound serves as a building block for synthesizing advanced materials, including polymers and nanocomposites. Its unique chemical structure allows it to be integrated into various matrices to improve thermal stability and mechanical properties. For example, research has focused on using this compound in creating fluorinated polymers that exhibit superior chemical resistance and thermal stability compared to their non-fluorinated counterparts .

Case Study: Polymer Development

In a recent study, researchers synthesized a series of fluorinated polymers incorporating this compound. These polymers demonstrated enhanced mechanical properties and resistance to solvents compared to traditional polymers.

| Material Type | Property Enhanced | Reference |

|---|---|---|

| Fluorinated Polymer | Chemical Resistance | |

| Nanocomposite | Thermal Stability |

Mechanism of Action

The mechanism of action of 5-Methoxy-2-(3,4,5-trifluorophenyl)aniline;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The trifluorophenyl group enhances its binding affinity and specificity, while the methoxy group can modulate its electronic properties. These interactions can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Electronic Effects

2-Methoxy-5-(trifluoromethyl)aniline Hydrochloride (CAS 254435-23-9)

- Key Differences : Replaces the 3,4,5-trifluorophenyl group with a trifluoromethyl (-CF₃) group at the 5-position.

- This may alter interactions with biological targets, such as enzymes or receptors .

- Applications : Used as a pharmaceutical intermediate, particularly in kinase inhibitor synthesis .

2-(3-Methoxyphenoxy)-5-(trifluoromethyl)aniline (CAS 728907-96-8)

- Key Differences: Incorporates a 3-methoxyphenoxy ether linkage at the 2-position instead of a trifluorophenyl group.

- Impact : The ether group increases molecular weight (283.24 g/mol) and may enhance solubility in organic solvents like DMSO. The absence of fluorine atoms reduces lipophilicity compared to the target compound .

- Applications : Utilized in medicinal chemistry research for its balanced polarity and synthetic versatility .

3-Chloro-4-(5-fluoro-2-methoxyphenoxy)aniline (CAS 847148-97-4)

Physicochemical Properties

Biological Activity

5-Methoxy-2-(3,4,5-trifluorophenyl)aniline;hydrochloride is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its chemical properties, biological activities, and relevant research findings.

- Molecular Formula : C12H10ClF3N

- Molecular Weight : 253.66 g/mol

- CAS Number : 915416-45-4

- IUPAC Name : 5-Methoxy-2-(3,4,5-trifluorophenyl)aniline hydrochloride

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds with trifluoromethyl groups. For instance, derivatives of aniline containing trifluoromethyl moieties have demonstrated significant antiproliferative activity against various cancer cell lines. In one study, compounds structurally similar to 5-methoxy-2-(3,4,5-trifluorophenyl)aniline showed IC50 values in the low nanomolar range against HeLa and MDA-MB-231 cells, indicating potent anticancer properties .

The mechanism of action for these compounds often involves the inhibition of tubulin polymerization. This process disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. For example, certain derivatives demonstrated a two-fold increase in potency compared to standard chemotherapeutics like combretastatin A-4 .

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group at specific positions on the phenyl ring has been linked to enhanced biological activity. Studies indicate that the introduction of trifluoromethyl groups can significantly improve the potency of anilines in inhibiting key biological targets such as enzymes involved in cancer progression .

| Compound | IC50 (nM) | Target |

|---|---|---|

| 5-Methoxy-2-(3,4,5-trifluorophenyl)aniline | 83 | Tubulin polymerization |

| 4'-Fluoroaniline derivative | 91 | Tubulin polymerization |

| Combretastatin A-4 | 160 | Tubulin polymerization |

Study on Antiproliferative Effects

In a comprehensive study examining various aniline derivatives, researchers found that compounds with trifluoromethyl substitutions exhibited enhanced antiproliferative effects across multiple cancer cell lines. The study reported that these compounds could induce G2/M phase arrest and promote apoptosis through mitochondrial pathways .

In Vivo Studies

In vivo studies using zebrafish embryos demonstrated that derivatives of 5-methoxy-2-(3,4,5-trifluorophenyl)aniline significantly inhibited tumor growth and promoted apoptosis in cancer cells. This model provided insights into the pharmacokinetics and biodistribution of the compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.